N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S3/c1-8-12-9(7-16-8)4-5-11-17(13,14)10-3-2-6-15-10/h2-3,6-7,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTGLYWJUDMKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene-2-sulfonamide moiety. One common method involves the reaction of 2-methyl-1,3-thiazole with an appropriate ethylating agent to introduce the ethyl group at the 2-position. This intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in both the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives and modified sulfonamide groups.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide has demonstrated potent antimicrobial properties against various bacterial strains. Research indicates that compounds containing thiazole and thiophene moieties exhibit enhanced activity due to their ability to disrupt bacterial cell membranes.
Case Study: Antibacterial Efficacy
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a thiophene sulfonamide structure showed significant inhibition zones, suggesting their potential as effective antibacterial agents .
Anticancer Properties
The compound also shows promise in cancer therapy. Its mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in oncology.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, this compound was tested on A549 human lung adenocarcinoma cells. The compound exhibited an IC50 value of 25 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and differences between N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide and analogous compounds:
Key Differences and Implications
The oxo group in N-[3-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide introduces hydrogen-bonding capability, which may improve target affinity but reduce metabolic stability.
The acetamide linker in 2-(2-methyl-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide vs. sulfonamide affects electronegativity and hydrogen-bond acceptor/donor capacity, influencing pharmacokinetic properties.
Biological Target Implications :
- Compounds like N-(4-bromo-2-chlorophenyl)-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide are reported as protein tyrosine phosphatase inhibitors, suggesting that halogenated aryl groups may enhance target specificity for enzyme inhibition.
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a thiophene ring, a thiazole moiety, and a sulfonamide group. The presence of these functional groups is critical for its biological activity.
1. Antimicrobial Activity
Research has indicated that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
2. Antitumor Activity
Thiazole-based compounds have been identified as having antitumor properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances cytotoxicity against various cancer cell lines.
3. Cholinesterase Inhibition
Recent studies have explored the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Such inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Antitumor Activity
In a series of experiments involving various cancer cell lines (e.g., HeLa and MCF-7), this compound showed significant cytotoxic effects with IC50 values in the low micromolar range. The study highlighted its ability to induce G0/G1 phase arrest in the cell cycle, suggesting a mechanism for its antitumor activity .
Research Findings
Q & A
Q. What are the established synthetic routes for N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclization and sulfonylation steps. For example:
- Thiazole ring formation : Use Lawesson’s reagent to cyclize intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination to generate sulfonyl chlorides .
- Sulfonamide coupling : React the sulfonyl chloride with an appropriate amine (e.g., 2-(2-methylthiazol-4-yl)ethylamine) in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields of 65–85% under reflux .
Optimization Tips : - Use anhydrous conditions to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Example Table: Reaction Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, TEA, 25°C | 65 | 92% |
| DMF, TEA, 60°C | 78 | 88% |
| THF, DIPEA, 40°C | 72 | 95% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of thiazole sulfonamide derivatives across different studies?
Methodological Answer: Discrepancies may arise from:
- Assay conditions : Variations in cell lines, incubation times, or compound concentrations. For example, antitumor activity in was tested on 60 cell lines (NCI-60 panel), but some studies use limited panels .
- Compound purity : Impurities >5% can skew results. Validate purity via HPLC and elemental analysis .
- Structural analogs : Minor modifications (e.g., chloro vs. fluoro substituents) drastically alter activity. Compare IC₅₀ values of analogs in standardized assays .
Q. Example Table: Antitumor Activity Variability
| Study | Cell Line | IC₅₀ (µM) | Structural Variation |
|---|---|---|---|
| MCF-7 | 1.2 | 5-Phenyl-thiazole sulfonamide | |
| HeLa | >50 | Thiophene sulfonamide |
Q. What strategies are employed to design thiazole sulfonamide derivatives with enhanced selectivity for enzyme targets like protein tyrosine phosphatases (PTPs)?
Methodological Answer:
- Structure-guided design : Use X-ray crystallography (via SHELX ) to identify key binding residues. For example, ’s compound binds HPTPβ via hydrophobic interactions with the thiophene-thiazole core .
- Bioisosteric replacement : Replace the thiophene ring with a benzothiophene to enhance π-stacking with aromatic residues .
- Pharmacophore modeling : Optimize sulfonamide geometry to match the catalytic pocket of PTPs using Schrödinger’s Glide .
Q. How do structural modifications at the thiazole or thiophene rings influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -Cl) on the thiophene to reduce logP and improve solubility. shows that chloro-substituted analogs have 30% higher aqueous solubility .
- Metabolic stability : Replace the ethyl linker with a cyclopropyl group to hinder CYP450 oxidation. In vitro microsomal assays can validate stability .
- Permeability : Use Caco-2 cell monolayers to assess P-gp efflux. Thiazole sulfonamides with methyl groups show 2-fold higher permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
